molecular formula C23H20FN3O5S B3011199 N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260953-40-9

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B3011199
CAS No.: 1260953-40-9
M. Wt: 469.49
InChI Key: HGEAKVFZHDUETL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O5S and its molecular weight is 469.49. The purity is usually 95%.
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Scientific Research Applications

Radioligand Imaging Applications

One significant application of derivatives similar to N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is in the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, the radiosynthesis of [18F]PBR111, a compound within this chemical class, has been reported to offer selective imaging capabilities for the translocator protein, showcasing its potential in neuroinflammatory and neurodegenerative disease research (Dollé et al., 2008).

Synthesis and Chemical Properties

Research also extends into the chemical synthesis and characterization of related compounds, exploring their potential for further pharmaceutical development. For example, a study on Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes highlights the compound's relevance in synthetic organic chemistry, potentially paving the way for new drug development strategies (Chikaoka et al., 2003).

Neuroinflammation PET Imaging

Another application area is the synthesis and in vitro biological evaluation of novel pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands. These compounds, including derivatives of the mentioned chemical structure, are utilized in PET imaging to detect neuroinflammation, a key factor in various neurological disorders. This demonstrates the compound's role in enhancing our understanding and diagnostic capabilities regarding neuroinflammatory processes (Damont et al., 2015).

Antitumor and Antimicrobial Activities

Derivatives of this compound have been explored for their antitumor and antimicrobial activities. Studies on synthesis, characterization, and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives indicate potential anticancer properties, underscoring the importance of this chemical class in the development of new therapeutic agents (El-Morsy et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,4-dimethoxyphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2,4-dimethoxyaniline with ethyl 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate, followed by hydrolysis and acetylation to obtain the final product.", "Starting Materials": [ "2,4-dimethoxyaniline", "ethyl 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate", "sodium hydroxide", "acetic anhydride", "glacial acetic acid", "water", "ethyl acetate", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethoxyaniline with ethyl 2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate in the presence of sodium hydroxide to form the intermediate product.", "Step 2: Hydrolysis of the intermediate product with water to obtain the corresponding carboxylic acid.", "Step 3: Acetylation of the carboxylic acid with acetic anhydride in the presence of glacial acetic acid to form the final product.", "Step 4: Purification of the final product by recrystallization from ethyl acetate and drying over magnesium sulfate." ] }

CAS No.

1260953-40-9

Molecular Formula

C23H20FN3O5S

Molecular Weight

469.49

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H20FN3O5S/c1-13-10-14(4-6-16(13)24)27-22(29)21-18(8-9-33-21)26(23(27)30)12-20(28)25-17-7-5-15(31-2)11-19(17)32-3/h4-11H,12H2,1-3H3,(H,25,28)

InChI Key

HGEAKVFZHDUETL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)F

solubility

not available

Origin of Product

United States

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